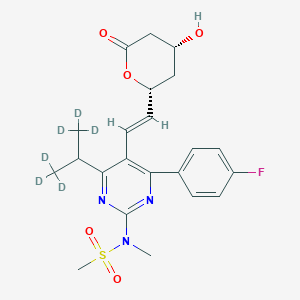

(3R,5R)-Rosuvastatin Lactone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26FN3O5S |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1/i1D3,2D3 |

InChI Key |

SOEGVMSNJOCVHT-DXHFPYJXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant biological pathways associated with (3R,5R)-Rosuvastatin Lactone-d6. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Rosuvastatin (B1679574).

Core Chemical Properties

This compound is the deuterated form of (3R,5R)-Rosuvastatin Lactone, a diastereomeric impurity and metabolite of Rosuvastatin. The incorporation of six deuterium (B1214612) atoms on the isopropyl moiety provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Physicochemical and Spectroscopic Data

Quantitative data for both the deuterated and non-deuterated forms of (3R,5R)-Rosuvastatin Lactone are summarized below. While specific spectroscopic data (NMR, IR) for the deuterated compound are not publicly available, they are typically provided by commercial suppliers with purchase.

Table 1: Physicochemical Properties

| Property | This compound | (3R,5R)-Rosuvastatin Lactone |

| Synonyms | Rosuvastatin Lactone-d6, Rosuvastatin-5S-lactone-d6 | Rosuvastatin-(5R)-lactone, Rosuvastatin Diastereomer Lactone Impurity[1][2] |

| Molecular Formula | C₂₂H₂₀D₆FN₃O₅S | C₂₂H₂₆FN₃O₅S[1][3][4] |

| Molecular Weight | 469.56 g/mol [2] | 463.52 g/mol [3][4][5] |

| Exact Mass | 469.19538075 Da[6] | 463.15772027 Da |

| CAS Number | Not Available | 1422954-11-7[3][4][7][8] |

| Appearance | White to Off-White Solid[2] | Off-White Solid[1][2] |

| Solubility | No specific data available | Soluble in Methanol (B129727) and DMSO[1][2] |

| Storage Conditions | -80°C, under inert atmosphere[2] | 2-8°C, refrigerator, hygroscopic, under inert atmosphere[1] |

Table 2: Computed Properties (PubChem) [6]

| Property | This compound |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 6 |

Biological Context: Rosuvastatin's Mechanism of Action and Metabolism

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] Its primary action is in the liver, where it reduces cholesterol synthesis, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the circulation.

Rosuvastatin is not extensively metabolized, with approximately 10% of a dose being recovered as metabolites. The major metabolic pathways involve N-desmethylation, primarily by the cytochrome P450 isoenzyme CYP2C9, and lactonization to form rosuvastatin lactone.[9] The lactone metabolite can exist in different diastereomeric forms, including the (3R,5R) isomer.

The metabolism of Rosuvastatin is relatively minor compared to other statins. The lactone form is a significant metabolite, and its quantification is crucial for comprehensive pharmacokinetic profiling.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rosuvastatin and its metabolites in biological matrices. Its stable isotope label ensures that it co-elutes with the analyte of interest and exhibits similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Quantification

The following protocol is adapted from a validated method for the simultaneous quantification of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma.[6][7]

3.1.1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on an ice-water slurry.

-

Vortex-mix samples for 10 seconds.

-

Aliquot 50 µL of each plasma sample into a 1.5 mL polypropylene (B1209903) tube.

-

Add 200 µL of a protein precipitation solvent (0.1% acetic acid in methanol) containing the deuterated internal standards (e.g., 2.00 ng/mL of d6-Rosuvastatin Lactone).

-

Vortex-mix all tubes for 10 seconds.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean glass vial for analysis.

3.1.2. Chromatographic Conditions

-

Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water[6][7]

-

Gradient: A gradient elution is employed to achieve baseline separation of the analytes within approximately 6.0 minutes.[6][7]

3.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[6][7]

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

Table 3: Method Validation Parameters [6][7]

| Parameter | Result |

| Linearity Range (RST-LAC) | 0.1-100 ng/mL (R ≥ 0.9964) |

| Mean Extraction Recovery | 88.0 - 106% |

| Intra- and Inter-run Accuracy | 91.8 - 111% |

| Intra- and Inter-run Imprecision | ≤15% |

| Analyte Stability | Stable for 6h on ice-water slurry, through 3 freeze-thaw cycles, and for 1 month at -80°C. |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the (3R,5R)-Rosuvastatin Lactone metabolite in complex biological matrices. Its use as an internal standard in validated LC-MS/MS methods allows for reliable characterization of Rosuvastatin's pharmacokinetic profile, which is essential for drug development and clinical research. The provided methodologies and data serve as a valuable resource for scientists working in this field.

References

- 1. vivanls.com [vivanls.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Rosuvastatin Lactone-D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 8. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Rosuvastatin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (3R,5R)-Rosuvastatin Lactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for (3R,5R)-Rosuvastatin Lactone-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Rosuvastatin. The synthesis is centered around a pivotal Wittig reaction, coupling a deuterated pyrimidine (B1678525) phosphonium (B103445) salt with a chiral lactone-derived aldehyde. This guide presents a logical synthesis workflow, detailed experimental protocols for key stages, and quantitative data to support reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Deuterated Pyrimidine Core: This involves the preparation of the key pyrimidine phosphonium salt bearing a d6-labeled isopropyl group.

-

Preparation of the Chiral Side-Chain: This stage focuses on the synthesis of the enantiomerically pure (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.

-

Assembly and Final Modification: The deuterated pyrimidine and the chiral side-chain are coupled via a Wittig reaction, followed by deprotection and lactonization to yield the final product.

The overall synthetic pathway is depicted in the following workflow diagram:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of the Deuterated Pyrimidine Core

The introduction of the deuterium (B1214612) labels occurs at the beginning of the synthesis, starting with a deuterated precursor for the isopropyl group.

2.1.1. Synthesis of ((4-(4-Fluorophenyl)-6-(isopropyl-d6)-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide (d6-Pyrimidine Phosphonium Salt)

A plausible, though not explicitly detailed in publicly available literature, multi-step synthesis for the deuterated pyrimidine core is outlined below, based on established methods for the non-deuterated analogue.

-

Condensation to form the d6-pyrimidine precursor: A three-component condensation of 4-fluorobenzaldehyde, a d7-isovaleroyl ester (to introduce the d6-isopropyl group and an adjacent deuterium for ease of synthesis, which is later removed), and guanidine is performed.

-

Aromatization and Functionalization: The resulting dihydropyrimidine (B8664642) is oxidized to the corresponding pyrimidine. The hydroxyl group at the 2-position is then converted to a leaving group (e.g., chloride) and subsequently substituted with N-methylmethanesulfonamide.

-

Reduction of the Ester Group: The ester group at the 5-position is reduced to a hydroxymethyl group using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Bromination of the Alcohol: The primary alcohol is converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃).

-

Formation of the Phosphonium Salt: The pyrimidine bromide is reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile (B52724) or toluene) to yield the desired phosphonium salt.

Detailed Protocol for Phosphonium Salt Formation (based on analogous non-deuterated synthesis):

To a solution of N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-(isopropyl-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide in anhydrous toluene, an equimolar amount of triphenylphosphine is added. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC. Upon cooling, the phosphonium salt precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Stage 2: Preparation of the Chiral Side-Chain

The chiral side-chain, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, is a key intermediate in the synthesis of many statins.

2.2.1. Synthesis of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde

This intermediate is typically prepared from commercially available starting materials like tri-O-acetyl-D-glucal through a multi-step enzymatic and chemical synthesis to establish the correct stereochemistry. A key step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBS) group, followed by oxidation of the primary alcohol to the aldehyde.

Detailed Protocol for Oxidation (based on analogous syntheses):

To a solution of the corresponding alcohol, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one, in a suitable solvent such as dichloromethane, is added an oxidizing agent like Dess-Martin periodinane or a Swern oxidation cocktail at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired aldehyde.

Stage 3: Assembly and Final Lactonization

2.3.1. Wittig Reaction

The core of the synthesis is the Wittig reaction, which couples the deuterated pyrimidine ylide with the chiral side-chain aldehyde.

Detailed Protocol:

The ((4-(4-fluorophenyl)-6-(isopropyl-d6)-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or sodium hexamethyldisilazide, is added dropwise to generate the ylide. A solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde in THF is then added to the ylide solution, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is quenched, and the product, TBS-protected this compound, is extracted and purified.

2.3.2. Deprotection and Lactonization

The final step is the removal of the TBS protecting group to yield the target molecule. In this "lactone pathway" approach, the lactone ring is already formed, and only deprotection is required.

Detailed Protocol:

The TBS-protected lactone is dissolved in a suitable solvent such as THF. A deprotecting agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or hydrofluoric acid (HF) in pyridine (B92270) is added, and the reaction is stirred at room temperature. The progress is monitored by TLC. Once the reaction is complete, the mixture is worked up, and the crude product is purified by column chromatography to afford this compound.

Quantitative Data

The following table summarizes typical, though not specifically reported for the d6-analog, yields for the key steps in the synthesis of Rosuvastatin Lactone. These values are provided as a general reference for researchers.

| Step | Reaction | Typical Yield (%) |

| 1 | Formation of Pyrimidine Core | 60-70 (over several steps) |

| 2 | Phosphonium Salt Formation | >90 |

| 3 | Chiral Side-Chain Aldehyde Synthesis | 50-60 (over several steps) |

| 4 | Wittig Reaction | 70-85 |

| 5 | Deprotection | >90 |

Logical Relationships and Experimental Workflow

The logical flow of the synthesis is critical for understanding the interdependencies of the different stages. The successful synthesis of the final product relies on the high purity and correct stereochemistry of the intermediates from both the pyrimidine and side-chain synthesis routes.

Figure 2: Logical relationship of synthetic stages.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis of pharmaceutical compounds should only be carried out by qualified professionals in a controlled laboratory setting. The experimental protocols provided are based on analogous reactions and may require optimization.

Structural Elucidation of (3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated analog of a common Rosuvastatin (B1679574) impurity. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous identification and characterization of this compound.

Introduction

Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease. During its synthesis and storage, various related substances and degradation products can form, including the rosuvastatin lactone. The (3R,5R) diastereomer is a significant process-related impurity. The deuterated version, this compound, is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the non-deuterated lactone in biological matrices.[1][2] Its accurate structural characterization is therefore of paramount importance for regulatory compliance and ensuring the quality of analytical data.

The structural elucidation process relies on a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm the molecular weight, elemental composition, and stereochemistry of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀D₆FN₃O₅S | [3] |

| Molecular Weight | 469.56 g/mol | [3] |

| Monoisotopic Mass | 469.19538075 Da | [3] |

| IUPAC Name | N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide | [3] |

| CAS Number | 1422954-11-7 (for non-deuterated) | [4][5] |

Synthesis and Purification Workflow

The synthesis of this compound typically involves the introduction of the deuterium (B1214612) labels at the isopropyl moiety. A generalized workflow for its synthesis and purification is depicted below.

Caption: Synthetic and purification workflow for this compound.

Structural Elucidation Workflow

The definitive structural confirmation of this compound is achieved through a systematic analytical workflow.

Caption: Analytical workflow for the structural elucidation of this compound.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed for the initial confirmation of molecular weight and to study the fragmentation pattern, which aids in structural confirmation.

Protocol:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[1][2]

-

Chromatographic Column: A reversed-phase column, such as a Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) or Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm), is commonly used.[1][6]

-

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid or 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][7]

-

Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.[1][6]

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[1][7]

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, while product ion scans are used for structural elucidation.

Expected Mass Spectrometric Data:

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 470.2 | Protonated molecule |

| Fragment Ion 1 | 258.1 | Corresponds to the pyrimidine (B1678525) core after cleavage of the side chain.[7] |

| Fragment Ion 2 | Varies | Other fragments related to the lactone side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).[8][9]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl₃) is typically used.[9][10]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.[9]

-

Experiments: A suite of 1D and 2D NMR experiments are conducted:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for establishing the connectivity of different structural fragments.

-

Expected ¹H NMR Chemical Shifts (Illustrative): The following are illustrative values based on the known structure of Rosuvastatin and its lactone form. Actual values may vary slightly.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.4 | m |

| Olefinic Protons | 5.5 - 6.7 | m |

| CH-O (Lactone Ring) | 4.2 - 4.5 | m |

| CH-OH (Lactone Ring) | 3.8 - 4.1 | m |

| N-CH₃ | ~3.5 | s |

| SO₂-CH₃ | ~3.4 | s |

| Lactone Ring CH₂ | 1.5 - 2.7 | m |

The absence of a signal corresponding to the isopropyl methine proton and the altered splitting pattern of adjacent signals in the ¹H NMR spectrum, along with the absence of the corresponding carbon signal in the ¹³C NMR spectrum, would confirm the d6 deuteration at the isopropyl group.

Conclusion

The structural elucidation of this compound is a critical step in its application as an internal standard for bioanalytical and pharmaceutical quality control assays. A combination of mass spectrometry and a comprehensive suite of NMR experiments provides the necessary data to confirm its molecular formula, connectivity, and stereochemistry with a high degree of confidence. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of isotopically labeled pharmaceutical standards.

References

- 1. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rosuvastatin Lactone-d6 | C22H26FN3O5S | CID 45040384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6

This technical guide provides a comprehensive overview of this compound, a critical internal standard for the quantitative analysis of Rosuvastatin and its metabolites. This document outlines its chemical properties, synthesis, and application in bioanalytical methodologies.

Introduction

This compound is the deuterated form of (3R,5R)-Rosuvastatin Lactone, a diastereomer of the main lactone metabolite of Rosuvastatin. Rosuvastatin is a potent HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease. The lactone form is a significant metabolite and potential impurity in drug formulations. The incorporation of six deuterium (B1214612) atoms (d6) into the molecule makes it an ideal internal standard for mass spectrometry-based quantification methods, as it is chemically identical to the analyte but has a distinct mass, allowing for precise and accurate measurement.

While a specific CAS number for this compound is not consistently cited in public databases, the CAS number for the non-deuterated form, 1422954-11-7 , is often used for reference.[1][2][3][4][5][6][7]

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Name | N-[4-(4-Fluorophenyl)-6-(isopropyl-d6)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide |

| Molecular Formula | C₂₂H₂₀D₆FN₃O₅S |

| Molecular Weight | 469.56 g/mol |

| Appearance | Off-white solid[7] |

| Purity (by HPLC) | ≥98%[7] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl sulfoxide (B87167) (DMSO)[7] |

| Storage Conditions | 2-8 °C[7] |

Synthesis Pathway

The synthesis of this compound can be adapted from established routes for Rosuvastatin and its analogues. A plausible synthetic approach involves the use of a deuterated isopropyl group early in the synthesis of the pyrimidine (B1678525) core, followed by a Wittig reaction to introduce the side chain.

This pathway begins with the synthesis of a deuterated pyrimidine core, which is then converted to a phosphonium salt. This salt undergoes a Wittig reaction with a protected lactone side-chain aldehyde, followed by deprotection to yield the final deuterated lactone.

Experimental Protocols: Bioanalytical Application

This compound is primarily used as an internal standard in the quantification of Rosuvastatin lactone in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Rosuvastatin lactone in human plasma using a validated UPLC-MS/MS method with this compound as the internal standard.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add a known concentration of this compound solution as the internal standard.

-

Perform a liquid-liquid extraction with ethyl acetate (B1210297) to isolate the analyte and internal standard from the plasma matrix.[8]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

-

-

UPLC-MS/MS Analysis:

-

The separation and detection are performed using a UPLC system coupled with a triple quadrupole mass spectrometer.

-

| Parameter | Condition |

| UPLC Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)[8] |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile[8] |

| Flow Rate | 0.30 mL/min[8] |

| Injection Volume | 5-10 µL |

| Ionization Mode | Positive Ion Electrospray (ESI+)[8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Rosuvastatin Lactone: To be optimizedthis compound: To be optimized |

-

Data Analysis:

-

The concentration of Rosuvastatin lactone in the plasma samples is calculated by determining the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Analytical Workflow

The use of a deuterated internal standard is a cornerstone of modern quantitative bioanalysis. The following diagram illustrates the typical workflow.

This workflow ensures that any variability during sample preparation and analysis is accounted for by the internal standard, leading to highly reliable and reproducible results.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the pharmacokinetic and metabolic studies of Rosuvastatin. Its use as an internal standard in LC-MS/MS assays provides the necessary precision and accuracy for regulatory compliance and a thorough understanding of the drug's behavior in vivo. This guide has provided the core technical information required for the effective utilization of this important analytical standard.

References

- 1. Rosuvastatin | Simson Pharma Limited [simsonpharma.com]

- 2. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1422954-11-7|(3R,5R)-Rosuvastatin Lactone|BLD Pharm [bldpharm.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. (3R,5R)-Rosuvastatin Lactone | 1422954-11-7 [chemicalbook.com]

- 7. allmpus.com [allmpus.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated isotopologue of a key rosuvastatin (B1679574) metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, relevant biological pathways, and analytical methodologies.

Core Quantitative Data

The precise mass of a molecule is a critical parameter in analytical and metabolic studies. The introduction of deuterium (B1214612) atoms in this compound results in a predictable increase in its molecular weight compared to the non-labeled counterpart. This mass shift is fundamental for its use as an internal standard in quantitative bioanalysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| (3R,5R)-Rosuvastatin Lactone | C₂₂H₂₆FN₃O₅S | 463.52[1][2][3][4] |

| This compound | C₂₂H₂₀D₆FN₃O₅S | 469.6[5] |

Rosuvastatin's Mechanism of Action: The HMG-CoA Reductase Pathway

Rosuvastatin, the parent drug of (3R,5R)-Rosuvastatin Lactone, exerts its lipid-lowering effects by competitively inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme.[3][5][6][7][8] This enzyme catalyzes a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol in the liver.[5][6][9] The inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Deuterated Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing deuterated rosuvastatin (B1679574) lactone, a key intermediate in the synthesis of deuterated rosuvastatin. Deuterium-labeled compounds, such as deuterated rosuvastatin, are of significant interest in pharmaceutical research, particularly for pharmacokinetic and metabolic studies. This document outlines the primary synthetic strategies, focusing on the widely adopted "lactone pathway" which utilizes a Wittig reaction as a crucial step. Detailed experimental protocols, quantitative data on reaction yields and deuterium (B1214612) incorporation, and spectroscopic data for the characterization of intermediates and the final product are presented. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of isotopically labeled pharmaceuticals.

Introduction

Rosuvastatin is a potent HMG-CoA reductase inhibitor used for the treatment of dyslipidemia. The synthesis of isotopically labeled rosuvastatin, particularly with deuterium, is crucial for in-depth pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays. The lactone form of rosuvastatin is a common and pivotal intermediate in many synthetic routes to the active pharmaceutical ingredient. This guide focuses on the synthesis of deuterated rosuvastatin lactone, providing the necessary technical details for its preparation.

Synthetic Strategies

The most prevalent and efficient method for the synthesis of rosuvastatin and its analogs is the "lactone pathway." This strategy involves the synthesis of the pyrimidine (B1678525) core and the chiral side-chain separately, followed by their coupling via a Wittig reaction. For the synthesis of deuterated rosuvastatin lactone, deuterium atoms can be incorporated into either the pyrimidine moiety or the lactone side-chain. A common approach involves the use of a deuterated isopropyl group on the pyrimidine ring.

General Synthetic Workflow

The overall synthesis can be conceptually divided into three main stages:

-

Synthesis of the Deuterated Pyrimidine Core: This involves the construction of the central pyrimidine ring system with a deuterated isopropyl group.

-

Synthesis of the Chiral Lactone Side-Chain: This involves the preparation of a suitable chiral lactone precursor for the Wittig reaction.

-

Wittig Reaction and Final Elaboration: The deuterated pyrimidine core and the lactone side-chain are coupled, followed by any necessary deprotection steps to yield the final deuterated rosuvastatin lactone.

Caption: General workflow for the synthesis of deuterated rosuvastatin lactone.

Experimental Protocols

Synthesis of the Deuterated Pyrimidine Core (Rosuvastatin-d6 Pyrimidine Aldehyde)

A key strategy for introducing deuterium is through the use of a deuterated starting material for the isopropyl group. The synthesis of the pyrimidine core can be adapted from established non-deuterated routes.

Starting Material: [²H₆] 2-bromopropane (B125204) is a common precursor for introducing the deuterated isopropyl group.[1]

General Procedure:

The synthesis of the deuterated pyrimidine core typically follows a multi-step sequence:

-

Grignard Reagent Formation: [²H₆] 2-bromopropane is reacted with magnesium to form the corresponding Grignard reagent.

-

Coupling Reaction: The Grignard reagent is then coupled with a suitable pyrimidine precursor.

-

Functional Group Transformations: A series of reactions are carried out to introduce the necessary functional groups, including the N-methyl-N-methylsulfonylamino group and the aldehyde at the 5-position of the pyrimidine ring.

A detailed experimental protocol for a similar synthesis of a related deuterated statin suggests a seven-step procedure starting from aniline (B41778) and [²H₆] 2-bromopropane, achieving over 98% deuterium enrichment.[1]

Synthesis of the Chiral Lactone Side-Chain

The synthesis of the chiral lactone side-chain is a well-established process in statin chemistry. A common intermediate is (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.

Key Intermediate Synthesis:

The synthesis of this key intermediate often starts from a chiral precursor and involves several steps to construct the lactone ring with the correct stereochemistry.

Wittig Reaction and Deprotection

The Wittig reaction is the cornerstone of this synthetic approach, coupling the deuterated pyrimidine core with the chiral lactone side-chain.

Experimental Protocol for Wittig Reaction:

-

Ylide Formation: The phosphonium (B103445) salt of the deuterated pyrimidine is treated with a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) to generate the corresponding ylide.

-

Coupling: The ylide is then reacted with the protected lactone aldehyde, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, to form the protected deuterated rosuvastatin lactone.[2][3]

-

Deprotection: The protecting group on the lactone (e.g., tert-butyldimethylsilyl) is removed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride or hydrofluoric acid, to yield the final deuterated rosuvastatin lactone.

Quantitative Data

The following tables summarize the expected yields and deuterium incorporation for the key steps in the synthesis of deuterated rosuvastatin lactone.

Table 1: Reaction Yields for Key Synthetic Steps

| Step | Reactants | Product | Typical Yield (%) |

| Synthesis of Deuterated Pyrimidine Core | Deuterated isopropyl precursor and pyrimidine starting materials | Deuterated Pyrimidine Aldehyde | 70-85 |

| Synthesis of Chiral Lactone Side-Chain | Chiral starting material | (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde | 60-75 |

| Wittig Reaction and Deprotection | Deuterated Pyrimidine Aldehyde and Protected Lactone Aldehyde | Deuterated Rosuvastatin Lactone | 80-95 |

Table 2: Deuterium Incorporation and Spectroscopic Data

| Compound | Deuteration Method | Deuterium Incorporation (%) | ¹H NMR Data (indicative shifts, ppm) | Mass Spectrometry Data (m/z) |

| Rosuvastatin Lactone-d6 | Use of [²H₆] 2-bromopropane | >98 | Absence of the isopropyl methine and methyl proton signals in the typical regions. Other signals corresponding to the rosuvastatin lactone structure are expected to be present. For the non-deuterated compound, characteristic signals appear at approximately 1.24 (d, 6H), 3.46 (m, 1H), 4.28 (m, 1H), 4.45 (m, 1H), 5.54 (dd, 1H), 6.58 (dd, 1H), 7.14 (t, 2H), 7.70 (dd, 2H). | Expected [M+H]⁺ for C₂₂H₂₀D₆FN₃O₅S is approximately 469.6. The mass spectrum will show a molecular ion peak shifted by +6 mass units compared to the non-deuterated analog. The exact mass is 469.19538075 Da. |

Signaling Pathways and Logical Relationships

The synthesis of deuterated rosuvastatin lactone is a linear process that involves the sequential formation of key intermediates. The following diagram illustrates the logical flow of the synthesis.

Caption: Logical flow of the deuterated rosuvastatin lactone synthesis.

Conclusion

The synthesis of deuterated rosuvastatin lactone is a feasible and important endeavor for advancing pharmaceutical research. The "lactone pathway" utilizing a Wittig reaction provides a robust and efficient route for its preparation. By employing deuterated starting materials, such as [²H₆] 2-bromopropane, high levels of deuterium incorporation can be achieved. This guide provides a foundational understanding of the synthetic strategies and experimental considerations necessary for the successful synthesis of this valuable isotopically labeled compound. The provided data and protocols are intended to aid researchers in the practical execution of this synthesis.

References

An In-depth Technical Guide to the Isotopic Labeling of Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of rosuvastatin (B1679574) lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, rosuvastatin. The synthesis of isotopically labeled analogues is crucial for a variety of research applications, including metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative bioanalysis. This document details experimental protocols, presents comparative data, and visualizes synthetic workflows.

Introduction to Isotopic Labeling of Rosuvastatin Lactone

Isotopic labeling involves the substitution of one or more atoms of a molecule with their corresponding isotopes, which possess the same number of protons but a different number of neutrons. For pharmaceutical research, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly employed. The resulting labeled molecules are chemically identical to their unlabeled counterparts but have a different mass. This mass difference allows for their sensitive and specific detection by mass spectrometry (MS) and differentiation from endogenous molecules. Labeled rosuvastatin lactone is an invaluable tool for understanding the drug's metabolic fate and for precise quantification in complex biological matrices.

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled rosuvastatin lactone typically involves the introduction of the isotopic label at a specific position within the molecule. The primary strategies focus on incorporating the label into either the pyrimidine (B1678525) core or the heptenoate side-chain of the rosuvastatin molecule, which is then cyclized to form the lactone.

A common and effective method for the synthesis of the rosuvastatin side-chain is the Wittig reaction.[1][2][3][4][5] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. In the context of rosuvastatin synthesis, a labeled phosphonium (B103445) salt can be reacted with a suitable aldehyde precursor of the pyrimidine core to introduce the isotopic label into the side-chain.

Deuterium Labeling ([²H₄]-Rosuvastatin Lactone)

A prevalent approach for deuterium labeling involves the synthesis of [²H₄]-rosuvastatin, which can then be converted to its lactone form. An effective synthesis for [²H₄]-rosuvastatin calcium has been developed, yielding the final product with excellent chemical purity and high isotopic enrichment.[6]

Experimental Protocol: Synthesis of [²H₄]-Rosuvastatin Calcium

While a detailed, step-by-step protocol from a single public source is not available, a general multi-step synthesis has been reported to produce [²H₄]-rosuvastatin calcium with high purity and isotopic enrichment.[6] The synthesis would likely involve the use of a deuterated precursor for the side-chain construction.

Carbon-13 Labeling (¹³C-Rosuvastatin Lactone)

Carbon-13 labeling can be achieved by utilizing ¹³C-labeled starting materials in the synthesis. For instance, a ¹³C-labeled phosphonium salt can be employed in the Wittig reaction to incorporate the label into the side-chain. The synthesis and interaction of ¹³C-labeled lactone derivatives with proteins have been studied using ¹³C NMR, demonstrating the utility of this labeling strategy.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and analysis of isotopically labeled rosuvastatin lactone.

| Labeled Compound | Isotopic Enrichment | Chemical Purity | Overall Yield | Reference |

| [²H₄]-Rosuvastatin Calcium | > 98% | High | Not Specified | [6] |

| ¹³C-Labeled Lactone Derivatives | Not Specified | Not Specified | Not Specified | [7] |

Analytical Characterization

The characterization of isotopically labeled rosuvastatin lactone is essential to confirm its identity, purity, and the extent of isotopic incorporation. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The absence or alteration of signals in the NMR spectrum compared to the unlabeled standard can confirm the position of isotopic labeling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool to determine the exact mass of the labeled molecule, thereby confirming the incorporation of the desired number of isotopes.[8] Tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of rosuvastatin and its metabolites, including the lactone, in biological samples.[9][10][11][12]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of isotopically labeled rosuvastatin lactone.

References

- 1. CN103613582A - Rosuvastatin lactone - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]

- 5. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianjpr.com [asianjpr.com]

An In-depth Technical Guide to the Chiral Purity of (3R,5R)-Rosuvastatin Lactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (3R,5R)-Rosuvastatin Lactone-d6. This deuterated internal standard is crucial for the accurate quantification of Rosuvastatin and its metabolites in pharmacokinetic and metabolic studies. Ensuring its enantiomeric purity is paramount for the reliability of such bioanalytical methods.

Introduction to Chiral Purity in Drug Development

Chirality plays a pivotal role in the safety and efficacy of pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate strict control over the chiral purity of active pharmaceutical ingredients (APIs) and their related compounds. (3R,5R)-Rosuvastatin is the active enantiomer of Rosuvastatin, a potent HMG-CoA reductase inhibitor. Its corresponding lactone is a key impurity and a potential metabolite. The deuterated form, this compound, is used as an internal standard in bioanalytical assays.

Quantitative Data on Chiral Purity

While a specific Certificate of Analysis for every commercial batch of this compound is not publicly available, the typical chiral purity for such reference standards is expected to be high to ensure analytical accuracy. The enantiomeric excess (ee) is a common measure of chiral purity.

Table 1: Representative Chiral Purity Specifications for this compound

| Parameter | Specification | Method |

| Enantiomeric Excess (ee) | > 99.0% | Chiral High-Performance Liquid Chromatography (HPLC) |

| Undesired Enantiomer | < 0.5% | Chiral HPLC |

Note: These are typical specifications for a high-quality reference standard. Actual values may vary between lots and suppliers.

Experimental Protocol: Chiral HPLC Method

The following protocol is a representative method for the determination of the chiral purity of this compound, based on established methods for Rosuvastatin and its related substances.

3.1. Principle

This method employs normal-phase chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase to separate the (3R,5R) and (3S,5S) enantiomers of Rosuvastatin Lactone-d6. The separation is achieved due to the differential interactions of the enantiomers with the chiral stationary phase.

3.2. Materials and Reagents

-

This compound sample

-

Reference standard of the (3S,5S)-enantiomer (if available)

-

n-Heptane or n-Hexane (HPLC grade)

-

2-Propanol (IPA) or Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (B129727) (HPLC grade) for sample dissolution

3.3. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV or PDA detector

3.4. Chromatographic Conditions

| Parameter | Condition |

| Column | CHIRALPAK® IB (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral column |

| Mobile Phase | n-Heptane: 2-Propanol: Trifluoroacetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 242 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

3.5. Sample Preparation

-

Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the sample in methanol to obtain a final concentration of approximately 1 mg/mL.

-

Resolution Solution: If available, prepare a solution containing both the (3R,5R) and (3S,5S) enantiomers to confirm the resolution of the method.

3.6. Data Analysis

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

-

Areamajor is the peak area of the desired (3R,5R) enantiomer.

-

Areaminor is the peak area of the undesired (3S,5S) enantiomer.

Visualization of Analytical Workflow and Molecular Relationships

4.1. Experimental Workflow for Chiral Purity Analysis

The following diagram illustrates the general workflow for the determination of the chiral purity of this compound by HPLC.

Caption: Workflow for Chiral Purity Determination by HPLC.

4.2. Molecular Relationship Diagram

This diagram shows the relationship between Rosuvastatin, its lactone form, and their respective enantiomers.

Caption: Chiral Relationships of Rosuvastatin and its Lactone.

Conclusion

The chiral purity of this compound is a critical parameter for its use as an internal standard in bioanalytical methods. The adapted chiral HPLC method described in this guide provides a robust framework for the separation and quantification of its enantiomers. Researchers and drug development professionals must ensure that the chiral purity of such standards meets the stringent requirements for reliable and accurate bioanalytical data.

An In-depth Technical Guide on the Interconversion of Rosuvastatin-d6 and Rosuvastatin Lactone-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. In both in vivo and in vitro environments, rosuvastatin exists in a pH-dependent equilibrium with its corresponding lactone form. This interconversion is of significant interest in drug development, pharmacokinetic studies, and analytical chemistry, as the two forms may exhibit different pharmacological and physicochemical properties. The use of stable isotope-labeled internal standards, such as rosuvastatin-d6 and its lactone metabolite, rosuvastatin lactone-d6, is critical for accurate bioanalysis. This guide provides a comprehensive overview of the interconversion of these deuterated analogs, including the underlying chemical principles, quantitative data, and detailed experimental protocols for their study.

While specific kinetic data for the deuterated forms are not extensively published, the principles of interconversion are directly applicable from studies of the non-deuterated compounds. The primary metabolic pathway for rosuvastatin is not extensive, with approximately 10% of a dose being recovered as metabolites. The major metabolites are N-desmethyl rosuvastatin and rosuvastatin lactone.[1]

The Chemical Interconversion Pathway

The interconversion between rosuvastatin-d6 and rosuvastatin lactone-d6 is a reversible, intramolecular esterification (lactonization) and hydrolysis reaction. The equilibrium between the open-chain carboxylic acid (rosuvastatin-d6) and the cyclic ester (rosuvastatin lactone-d6) is primarily influenced by pH.

-

Lactonization (Acid-Catalyzed): Under acidic conditions, the carboxylic acid group of rosuvastatin-d6 can be protonated, facilitating a nucleophilic attack from the hydroxyl group on the heptenoic acid side chain. This intramolecular cyclization results in the formation of rosuvastatin lactone-d6 and the elimination of a water molecule.

-

Hydrolysis (Base-Catalyzed): Conversely, in neutral to alkaline conditions, the lactone ring of rosuvastatin lactone-d6 is susceptible to hydrolysis, readily converting back to the open-chain rosuvastatin-d6 form.

The following diagram illustrates this pH-dependent equilibrium:

Quantitative Data on Interconversion

Quantitative studies on the interconversion kinetics have been performed on the non-deuterated forms of rosuvastatin and its lactone. These findings are considered directly translatable to the deuterated analogs due to the negligible kinetic isotope effect of deuterium (B1214612) substitution on the N-methyl group in this particular reaction.

A key study investigating the degradation of rosuvastatin to its lactone form found that the kinetics of both the forward (lactonization) and reverse (hydrolysis) reactions follow first-order kinetics.[2][3] The rate of these reactions is dependent on temperature and the solvent matrix.[3][4]

Table 1: Summary of Kinetic Parameters for Rosuvastatin and Rosuvastatin Lactone Interconversion

| Parameter | Condition | Value/Observation | Reference |

| Reaction Order | Both directions | First-order kinetics | [2][3] |

| Rate Constant Ratio | Reverse (hydrolysis) vs. Forward (lactonization) | The rate constant for the hydrolysis of rosuvastatin lactone to rosuvastatin is approximately 20 times greater than that of the lactonization of rosuvastatin. | [2] |

| pH Stability | Rosuvastatin | Stable at pH 7.4 and higher. Degradation to the lactone form is observed at acidic pH.[5][6][7] | [5][6][7] |

| pH Stability | Rosuvastatin Lactone | Undergoes hydrolysis to rosuvastatin at neutral and alkaline pH. | [2] |

| Solvent Effects | Aprotic solvents | Favor the lactonization of rosuvastatin. | [3][4] |

| Solvent Effects | Acidic aqueous mobile phase | Promotes the hydrolysis of rosuvastatin lactone. | [3][4] |

| Solvent Effects | Protic organic solvents (e.g., methanol) | Both rosuvastatin and its lactone are relatively stable. | [3][4] |

Experimental Protocols

The following protocols outline methodologies for studying the interconversion of rosuvastatin-d6 and rosuvastatin lactone-d6.

In Vitro pH-Dependent Stability Study

This protocol is designed to determine the rate of interconversion at different pH values.

Workflow Diagram:

Materials and Methods:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of rosuvastatin-d6 and rosuvastatin lactone-d6 in methanol.

-

Buffer Preparation: Prepare a range of buffers (e.g., phosphate-citrate buffers) at pH values from 2 to 10.

-

Incubation: Dilute the stock solutions into each buffer to a final concentration of 1 µg/mL. Incubate the solutions in a temperature-controlled water bath at 37°C.

-

Sampling: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

-

Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile (B52724) to stop the interconversion.

-

LC-MS/MS Analysis: Quantify the concentrations of rosuvastatin-d6 and rosuvastatin lactone-d6 using a validated LC-MS/MS method.

Analytical Method for Simultaneous Quantification

A robust and sensitive analytical method is crucial for accurately measuring the concentrations of both analytes. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.[8][9]

Table 2: Typical LC-MS/MS Parameters for the Analysis of Rosuvastatin-d6 and Rosuvastatin Lactone-d6

| Parameter | Typical Conditions |

| Chromatographic Column | C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous solution with a pH modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Mass Transitions (MRM) | Rosuvastatin-d6: [Parent Ion + H]⁺ → [Product Ion]⁺Rosuvastatin Lactone-d6: [Parent Ion + H]⁺ → [Product Ion]⁺(Note: Specific m/z values need to be determined experimentally for the d6 analogs) |

| Internal Standard | A suitable stable isotope-labeled compound, if not one of the analytes of interest (e.g., rosuvastatin-d3 if analyzing non-deuterated forms). |

Sample Preparation for Plasma Analysis:

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Implications for Drug Development and Bioanalysis

The interconversion between rosuvastatin-d6 and its lactone form has several important implications:

-

Pharmacokinetic Studies: The in vivo interconversion can affect the pharmacokinetic profile of rosuvastatin. Understanding the rate and extent of this process is crucial for accurate modeling.

-

Bioanalytical Method Development: The stability of the analytes during sample collection, processing, and storage must be carefully managed to prevent artificial interconversion, which could lead to inaccurate quantification. Acidification of plasma samples can aid in the extraction of both forms.[9]

-

Formulation Development: The pH of the formulation can influence the stability of rosuvastatin and the equilibrium between the two forms.

Conclusion

References

- 1. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Stability of Rosuvastatin Lactone-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical stability of rosuvastatin (B1679574) lactone, with a specific focus on its deuterated analogue, rosuvastatin lactone-d6. As a critical internal standard in bioanalytical assays and a primary metabolite and degradant of rosuvastatin, understanding its stability is paramount for accurate quantification and formulation development. This document details the equilibrium between rosuvastatin and its lactone form, outlines key factors influencing its stability—such as pH, temperature, and solvent composition—and presents detailed experimental protocols for stability assessment. All quantitative data are summarized for clarity, and experimental workflows are visualized using process diagrams.

Disclaimer: Specific stability studies on the deuterated (d6) form of rosuvastatin lactone are not extensively available in public literature. The data and principles presented herein are based on studies of the non-deuterated rosuvastatin lactone. The isotopic labeling in the d6 variant is not expected to significantly alter its fundamental chemical stability.

Introduction to Rosuvastatin Lactone

Rosuvastatin, a potent HMG-CoA reductase inhibitor, exists in equilibrium with its cyclic ester form, rosuvastatin lactone.[1][2][3] This lactone is not only a major metabolite but also the primary degradation product formed under acidic conditions, thermal stress, and light exposure.[1][2][3][4] The conversion is a reversible intramolecular esterification process, highly dependent on environmental conditions.[1][3] Rosuvastatin lactone-d6 is the deuterium-labeled analogue, commonly used as an internal standard for the chromatographic quantification of rosuvastatin in biological matrices.[5][6][7] Accurate analysis requires that the internal standard remains stable throughout the sample collection, storage, and analysis process.

Chemical Stability Profile

The core of rosuvastatin lactone's instability is its reversible hydrolysis back to the active parent acid, rosuvastatin. The direction of this equilibrium is dictated primarily by pH and the nature of the solvent.[1][3]

Influence of pH

The pH of the solution is the most critical factor governing the stability of the lactone.

-

Acidic Conditions (pH < 4.0): An acidic environment strongly favors the lactone form. Rosuvastatin rapidly converts to rosuvastatin lactone via intramolecular cyclization.[1][8] This makes the lactone relatively stable against hydrolysis in low pH media.

-

Neutral to Alkaline Conditions (pH ≥ 7.4): In neutral and, more significantly, in alkaline solutions, the equilibrium shifts towards the open-ring carboxylic acid form (rosuvastatin).[1][8] The presence of water can enhance the acid hydrolysis of the lactone back to rosuvastatin, particularly during analytical extraction procedures.[1][2][3]

Influence of Solvents

The choice of solvent significantly impacts the equilibrium between rosuvastatin and its lactone.

-

Aprotic Solvents (e.g., Acetonitrile): In aprotic solvents, the conversion of rosuvastatin to its lactone form is the predominant reaction observed.[1][3]

-

Aqueous Acidic Solvents: When extracted into an acidic aqueous mobile phase, the reverse reaction occurs, and rosuvastatin lactone is converted back into rosuvastatin.[1][3]

-

Protic Solvents (e.g., Methanol): In organic protic solvents like methanol (B129727), both rosuvastatin and rosuvastatin lactone exhibit high stability with minimal interconversion.[1][3]

Influence of Temperature

Temperature accelerates the kinetics of both the forward (lactonization) and reverse (hydrolysis) reactions.

-

Elevated Temperatures (e.g., 25°C and 40°C): At 25°C, rosuvastatin calcium converts to the lactone at pH 4.0 and 6.0, while the lactone converts back to the acid at pH 4.0, 6.0, and 7.4.[8]

-

Refrigerated Temperatures (e.g., 4°C): At 4°C, rosuvastatin calcium is stable, while the lactone continues to convert to the parent acid across various pH levels.[8] For long-term storage of stock solutions, temperatures of -20°C (stable for 1 month) or -80°C (stable for 6 months) are recommended to ensure stability.[9]

Quantitative Stability Data

The following tables summarize the kinetic and stability findings for rosuvastatin lactone from referenced studies.

Table 1: pH-Dependent Stability of Rosuvastatin and Rosuvastatin Lactone

| Compound | Temperature | pH | Observation | Kinetics | Reference |

|---|---|---|---|---|---|

| Rosuvastatin Calcium | 25°C | 4.0 | Converts to Rosuvastatin Lactone | Zero-Order | [8] |

| Rosuvastatin Calcium | 25°C | 6.0 | Converts to Rosuvastatin Lactone | Zero-Order | [8] |

| Rosuvastatin Calcium | 25°C | 7.4 | Stable | - | [8] |

| Rosuvastatin Lactone | 25°C | 4.0, 6.0, 7.4 | Converts to Rosuvastatin Calcium | First-Order | [8] |

| Rosuvastatin Calcium | 4°C | 4.0, 6.0, 7.4 | Stable | - | [8] |

| Rosuvastatin Lactone | 4°C | 4.0, 6.0, 7.4 | Converts to Rosuvastatin Calcium | First-Order |[8] |

Table 2: Solvent Effects on the Rosuvastatin ⇌ Rosuvastatin Lactone Equilibrium

| Solvent Type | Example | Predominant Reaction | Stability Outcome | Reference |

|---|---|---|---|---|

| Aprotic | Acetonitrile (B52724) | Rosuvastatin → Lactone | Favors lactone formation | [1][3] |

| Acidic Aqueous | Acetonitrile/Water/Acid | Lactone → Rosuvastatin | Favors hydrolysis to parent acid | [1][3] |

| Protic Organic | Methanol | None | Both forms are stable |[1][3] |

Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on standard stability-indicating analytical methods.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of rosuvastatin lactone-d6 in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60-80°C for 2-4 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1M NaOH and heat at 60-80°C for 2-4 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid-state compound to dry heat (e.g., 105°C) for 24-48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method.

HPLC-UV Method for Quantification

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column: A C18 reverse-phase column (e.g., Welch ultimate XB-C18, 250 mm × 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or trifluoroacetic acid. A common ratio is 400:600:1 (acetonitrile:water:phosphoric acid).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30-40°C.[8]

-

Detection Wavelength: 242 nm.[8]

-

Procedure: Inject prepared samples and standards into the HPLC system. Quantify the amount of rosuvastatin lactone and any degradation products by comparing peak areas to a standard calibration curve.

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of key processes.

Rosuvastatin-Lactone Equilibrium Pathway

Caption: Reversible equilibrium between rosuvastatin and its lactone form.

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting a forced degradation stability study.

Conclusion

The stability of rosuvastatin lactone-d6 is fundamentally governed by the same principles as its non-deuterated counterpart. It is most stable in solid form and in protic organic solvents. In aqueous solutions, its stability is highly pH-dependent, with acidic conditions favoring the lactone and neutral-to-alkaline conditions promoting hydrolysis to rosuvastatin. Researchers using rosuvastatin lactone-d6 as an internal standard must control the pH, solvent composition, and temperature of their analytical samples to prevent interconversion and ensure accurate, reliable quantification. The experimental protocols and stability data provided in this guide serve as a critical resource for the development of robust analytical methods and stable pharmaceutical formulations.

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Certificate of Analysis for (3R,5R)-Rosuvastatin Lactone-d6

This guide provides a comprehensive overview of the Certificate of Analysis (CoA) for this compound, a critical internal standard used in the quantitative analysis of Rosuvastatin (B1679574) and its corresponding lactone metabolite. Understanding the data and experimental protocols detailed in a CoA is paramount for ensuring the accuracy, precision, and reliability of bioanalytical and pharmaceutical quality control assays.

This compound is the deuterated form of a key Rosuvastatin impurity. Stable isotope-labeled compounds like this are ideal internal standards for mass spectrometry-based quantification because they share near-identical chemical and physical properties with the analyte of interest, co-eluting during chromatography but being distinguishable by their mass-to-charge ratio.[1][2] This allows for the correction of variability during sample preparation and analysis.[2]

Deconstructing the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a guarantee of quality from the manufacturer to the end-user. For a reference standard like this compound, the CoA provides essential data on its identity, purity, and isotopic enrichment.[3][4]

The logical flow of a CoA involves documenting the material's identity, assessing its purity through various analytical techniques, and finally, certifying that the batch meets the required quality standards.

Caption: Logical workflow of a typical Certificate of Analysis.

Identity Confirmation

Establishing the unequivocal chemical structure of the reference standard is the first critical step. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Identity Tests

| Test | Method | Specification | Typical Result |

| Structure | ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Molecular Weight | Mass Spectrometry (ESI-MS) | Conforms to Mol. Wt. (469.56 g/mol ) | Conforms |

Experimental Protocols

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of the hydrogen nuclei. The resulting spectrum provides information on the number, environment, and connectivity of protons in the molecule.

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound standard (typically 1-5 mg) is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, inside a 5 mm NMR tube.[5][6]

-

Instrumentation: The spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 25 seconds) to ensure accurate signal integration.[6]

-

Data Analysis: The chemical shifts (ppm), signal multiplicities (e.g., singlet, doublet), and integration values of the acquired spectrum are compared against the known spectrum of (3R,5R)-Rosuvastatin Lactone. The absence of signals corresponding to the six protons on the N-methyl and isopropyl-methyl groups confirms successful deuteration.

-

B. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Sample Preparation: A dilute solution of the standard is prepared in a suitable solvent like acetonitrile (B52724) or methanol.

-

Instrumentation: The solution is infused into a mass spectrometer, often equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the deuterated lactone plus a proton (C₂₂H₂₀D₆FN₃O₅S + H⁺ ≈ 470.2 g/mol ).

-

Purity Assessment

Purity determination is crucial as impurities can interfere with analytical assays. Chromatographic techniques are the primary methods for assessing purity.

Data Presentation: Purity Tests

| Test | Method | Specification | Typical Result |

| Chromatographic Purity | HPLC/UPLC (UV Detection) | ≥ 98.0% | 99.5% |

| Related Impurities | HPLC/UPLC (UV Detection) | Report results | Impurity A: 0.2%Total Impurities: 0.5% |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate the main compound from any process-related impurities or degradation products.

-

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a C18 (250 x 4.6 mm, 5 µm), is commonly used.[7]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent mixture (e.g., acetonitrile and methanol) is frequently employed.[7]

-

Detection: UV detection is typically set at a wavelength where Rosuvastatin and its related substances have strong absorbance, often around 242 nm.[7][8]

-

Sample Preparation: A solution of the standard is prepared in a suitable diluent (e.g., mobile phase) at a known concentration.

-

Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Caption: A typical experimental workflow for HPLC purity analysis.

Isotopic Purity and Enrichment

For a deuterated standard, it is critical to determine the extent of deuterium (B1214612) incorporation and the percentage of the compound that is correctly labeled. This is assessed using high-resolution mass spectrometry.[9][10]

Data Presentation: Isotopic Analysis

| Test | Method | Specification | Typical Result |

| Isotopic Purity | LC-MS | ≥ 98% | 99.2% |

| Isotopic Enrichment | LC-MS | ≥ 99 atom % D | 99.5 atom % D |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To determine the distribution of deuterated and non-deuterated species.

-

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an LC system. High resolution is necessary to distinguish between isotopic peaks.[9]

-

Analysis: The sample is introduced into the mass spectrometer, and a mass spectrum is acquired focusing on the molecular ion cluster.

-

Data Analysis:

-

Isotopic Purity: This refers to the percentage of the molecule that contains the desired number of deuterium atoms (d6). It is calculated by comparing the intensity of the d6 peak to the sum of intensities of all isotopic species (d0 to d6).

-

Isotopic Enrichment: This measures the percentage of the labeled atomic positions that are occupied by deuterium. It is a measure of the efficiency of the labeling synthesis.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. cdn.who.int [cdn.who.int]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Guide for (3R,5R)-Rosuvastatin Lactone-d6

For researchers, scientists, and professionals in drug development, the procurement of high-quality, isotopically labeled internal standards is a critical step in the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites. This guide provides an in-depth overview of the commercial suppliers of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated analog of a Rosuvastatin impurity/metabolite. This document outlines key technical data, a representative experimental protocol for its use, and logical workflows for its application in analytical studies.